molecular formula C13H17NO3 B7543768 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide

Cat. No. B7543768
M. Wt: 235.28 g/mol
InChI Key: GDXFHGBQMPVDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to a variety of physiological and biochemical effects. In

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a natural compound in the body that binds to cannabinoid receptors, leading to a variety of physiological and biochemical effects. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of anandamide in the brain, leading to analgesic and anxiolytic effects. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. This compound is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide. One area of interest is the potential therapeutic applications of this compound for the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more potent and selective inhibitors of FAAH based on the structure of this compound, which could lead to the development of new drugs with improved therapeutic potential.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide was first synthesized in 2003 by a group of researchers at the University of Urbino in Italy. The synthesis method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3-methylbutanoyl chloride in the presence of triethylamine and dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential in the treatment of addiction, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-10-3-4-11-12(8-10)17-6-5-16-11/h3-4,8-9H,5-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXFHGBQMPVDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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